molecular formula C39H55ClN4O7S B054220 1-Imidazolidineacetamide, N-(2-chloro-5-((3-(dodecylsulfonyl)-2-methyl-1-oxopropyl)amino)phenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- CAS No. 114747-29-4

1-Imidazolidineacetamide, N-(2-chloro-5-((3-(dodecylsulfonyl)-2-methyl-1-oxopropyl)amino)phenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-

Cat. No.: B054220
CAS No.: 114747-29-4
M. Wt: 759.4 g/mol
InChI Key: GHNMACTXQBJLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as imidazolidine, acetamide, and sulfonyl groups

Preparation Methods

The synthesis of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the acetamide group: This step typically involves the reaction of the imidazolidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final assembly: The final compound is obtained by coupling the intermediate with the appropriate phenyl and chloro substituents under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit activity against various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- can be compared with other similar compounds, such as:

    Imidazolidine derivatives: These compounds share the imidazolidine ring structure and may exhibit similar chemical reactivity and biological activity.

    Acetamide derivatives: Compounds with the acetamide functional group may have similar properties and applications in medicinal chemistry.

    Sulfonyl derivatives: These compounds contain the sulfonyl group and may exhibit similar reactivity in chemical reactions.

The uniqueness of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.

Properties

CAS No.

114747-29-4

Molecular Formula

C39H55ClN4O7S

Molecular Weight

759.4 g/mol

IUPAC Name

2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-chloro-5-[(3-dodecylsulfonyl-2-methylpropanoyl)amino]phenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C39H55ClN4O7S/c1-6-7-8-9-10-11-12-13-14-18-23-52(50,51)27-28(2)36(47)41-30-21-22-31(40)32(24-30)42-37(48)34(35(46)39(3,4)5)44-33(45)26-43(38(44)49)25-29-19-16-15-17-20-29/h15-17,19-22,24,28,34H,6-14,18,23,25-27H2,1-5H3,(H,41,47)(H,42,48)

InChI Key

GHNMACTXQBJLNS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3

114747-29-4

Origin of Product

United States

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